Benzenecarbothioamide, N-(3,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dichlorothiobenzanilide is an organic compound that belongs to the class of benzanilides It is characterized by the presence of two chlorine atoms at the 3’ and 4’ positions on the benzene ring, and a thiobenzanilide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichlorothiobenzanilide typically involves the reaction of 3,4-dichlorobenzoyl chloride with thiobenzanilide in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
3,4-dichlorobenzoyl chloride+thiobenzanilidepyridine, reflux3’,4’-Dichlorothiobenzanilide
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors can further enhance the efficiency of the process by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichlorothiobenzanilide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzanilides depending on the nucleophile used.
Scientific Research Applications
3’,4’-Dichlorothiobenzanilide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3’,4’-Dichlorothiobenzanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzamide: Similar structure but lacks the thiobenzanilide moiety.
3,4-Dichlorobenzonitrile: Contains a nitrile group instead of the thiobenzanilide moiety.
3,4-Dichlorobenzoyl chloride: Precursor in the synthesis of 3’,4’-Dichlorothiobenzanilide.
Uniqueness
3’,4’-Dichlorothiobenzanilide is unique due to the presence of both chlorine atoms and the thiobenzanilide moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
10278-50-9 |
---|---|
Molecular Formula |
C13H9Cl2NS |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H9Cl2NS/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI Key |
WNKKGJFPNJKUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.